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Application Note: Oral Gavage of VX-702 in a
Mouse S-AKI Model

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vx-702

CAS No.: 745833-23-2

Cat. No.: S548806

This document outlines the protocol for administering VX-702 to mice to study its protective effects against
Sepsis-Associated Acute Kidney Injury (S-AKI). The study found that VX-702, a p38 MAPK inhibitor,

ameliorates S-AKI by inhibiting the release of proinflammatory cytokines from macrophages [1] [2].

Table 1: Key Experimental Parameters

Parameter Specification

Study Objective To investigate the therapeutic effect of VX-702 on S-AKI [1].
Animal Model Female adult Balb/c mice (8-10 weeks old, 18-22 g) [1].
Disease Model S-AKI induced by Pseudomonas aeruginosa incision infection [1].
Test Compound VX-702 [1].

Vehicle Dimethylsulphoxide (DMSO) [1].

Dosage 50 mg/kg [1].

Route of Oral gavage (0.g.) [1].

Administration
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Parameter Specification
Dosing Frequency Twice daily [1].

Key Assessments Serum creatinine (SCr), Blood Urea Nitrogen (BUN), Proinflammatory cytokines
(IL-6, IL-1B), Kidney tissue apoptosis [1].

Background and Mechanism of Action

Sepsis-Associated Acute Kidney Injury is a major cause of mortality in critically ill patients and currently
lacks specific treatments [1]. The underlying mechanism involves a severe inflammatory response.
Pathogen-associated molecular patterns (PAMPs) activate macrophages, which release proinflammatory

cytokines like IL-6 and IL-1 via the p38 MAPK signaling pathway, leading to kidney tissue damage [1].

VX-702 is a highly selective, ATP-competitive inhibitor of p38a MAPK [3] [4]. It is an investigational oral
anti-cytokine therapy that effectively inhibits LPS-stimulated production of TNF-a, IL-6, and IL-1f [5]. In
this study, it was shown to bind to key proteins and inhibit the MAPK pathway, thereby reducing

inflammation and kidney cell apoptosis [1] [2].

The diagram below illustrates this mechanism and the experimental workflow.
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I Molecular Mechanism of S-AKI & VX-702 Action

In Vivo Experimental Workflow

Animal Model Setup VX-702 Administration
(90 Female Balb/c mice) (Oral Gavage)

Sham Group S-AKI Model + DMSO S-AKI Model + VX-702
(Incison only) (Vehicle Control) (50 mg/kg, b.i.d., 0.9.)

Termination & Sample Collection

(24h post-surgery)

Analysis:
SCr, BUN, Cytokines, Apoptosis

Click to download full resolution via product page
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Diagram 1: Mechanism of S-AKI and VX-702 intervention, alongside the in vivo experimental workflow.

VX-702 inhibits the p38 MAPK pathway in activated macrophages, reducing the release of proinflammatory

cytokines and subsequent kidney injury [1].

Detailed Experimental Protocol

Step 1: Animal Model Establishment (S-AKI)

¢ Animals: Use female adult Balb/c mice (8—-10 weeks old, weighing 18-22 g). House them in a
specific pathogen-free facility under standard conditions (12h light/dark cycle, 35% humidity, ~24°C)

[1].

¢ Anesthesia: Anesthetize mice with 3% isoflurane by inhalation (under 600—800 mL/min oxygen flow
rate) [1].
e Surgery & Infection:

o Make a 5 mm median incision on the back to expose the right paravertebral muscle.
o Smear 50 uL of a Pseudomonas aeruginosa suspension (concentration adjusted to, e.g., 10"9

CFU/mL based on pilot studies) onto the muscle.

o Seal the incision with a 5—-0 suture [1].

e Control Groups: Include a sham group (incision only, no bacteria) and a vehicle control group
(DMSO) [1].

Step 2: VX-702 Administration

e Compound Preparation: Obtain VX-702 (e.g., from Beyotime, SD5960) and dissolve it in DMSO to
the required concentration [1].

e Dosing Regimen:

[e]

[e]

o

Dosage: 50 mg/kg [1].

Route: Oral gavage.

Frequency: Administer twice daily. The first dose should be given immediately after the back
incision surgery [1].

Control: Administer 5 yL of DMSO to the vehicle control group, as this was the maximum
concentration of solvent used [1].

Step 3: Sample Collection and Analysis (24-Hour Endpoint)

e Termination: At 24 hours after surgery, sacrifice mice by cervical dislocation under an overdose of
sodium pentobarbital (100 mg/kg, intraperitoneal injection). Confirm death by absence of breathing or
heartbeat [1].

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://www.smolecule.com/products/s548806?utm_src=pdf-body
https://www.smolecule.com/products/s548806?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://www.smolecule.com/products/s548806?utm_src=pdf-body
https://www.smolecule.com/products/s548806?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11198005/
https://www.smolecule.com/products/s548806?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

e Blood Collection: Collect blood samples and allow them to clot for 30 minutes. Centrifuge at 3000

rpm at 4°C for 10 minutes. Collect the supernatant (serum) and store at —80°C for later analysis [1].
¢ Tissue Collection: Harvest both kidneys. The left kidney can be used for histopathology,
immunofluorescence, and TUNEL assay [1].

o Key Assessments:

o Renal Function: Measure Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) levels from

serum [1].

o Inflammation: Measure levels of proinflammatory cytokines (e.g., IL-6, IL-1[3) in serum or
tissue supernatant using ELISA [1].
o Tissue Apoptosis: Perform TUNEL assay on kidney tissue sections to quantify apoptotic cells

[1].

o Pathway Analysis: Analyze the levels of phosphorylated p38 MAPK in tissue or cell samples
via Western blot or immunofluorescence [1].

Table 2: Expected Outcomes & Data Interpretation

Assessment

Vehicle (DMSO)
Treated S-AKI Model

VX-702 Treated S-
AKI Model

Biological Interpretation

Serum Creatinine &
BUN

Proinflammatory
Cytokines (IL-6, IL-1B)

Kidney Tissue
Apoptosis

p-p38 MAPK Level

Elevated levels [1].

High concentration

[1].

Increased number of
apoptotic cells [1].

High level of
phosphorylation [1].

Decreased levels [1].

Significantly
Reduced
concentration [1].

Reduced number of

apoptotic cells [1].

Reduced level of
phosphorylation [1].

Important Notes for Researchers

Indicates improved renal
function and amelioration
of AKI.

Confirms inhibition of
inflammatory cascade.

Demonstrates protection
of kidney tubular cells
from damage.

Verifies effective target
engagement of VX-702.
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¢ Critical Controls: The study highlights the importance of including both a sham group (surgery
without infection) and a vehicle (DMSQO) control group to account for the effects of the surgical
procedure and the solvent itself [1].

¢ Animal Welfare: All experimental procedures must be approved by the relevant Institutional Animal
Care and Use Committee (IACUC) or equivalent ethics body. The described study was approved by
the Ethics Animal Committee at Capital Medical University [1].

¢ In Vitro Corroboration: The efficacy and mechanism of VX-702 were further validated in an in vitro
model using co-cultured kidney tubular epithelial cells (TCMK-1) and LPS-induced macrophages
(RAW264.7). Treatment with 5 yM VX-702 reduced proinflammatory cytokines and protected kidney
cells from apoptosis [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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